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Compound of Interest

Compound Name: 3-(4-Methylphenyl)phenol

Cat. No.: B3031549 Get Quote

Introduction
3-(4-Methylphenyl)phenol, also known as 3-(p-tolyl)phenol, is a biphenyl derivative with a

molecular formula of C₁₃H₁₂O. As a key intermediate and structural motif in various fields,

including materials science and drug discovery, its unambiguous structural confirmation is

paramount. Spectroscopic analysis provides the definitive evidence of a compound's identity

and purity. This guide offers an in-depth analysis of the expected Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-(4-Methylphenyl)phenol. The

interpretations are grounded in fundamental principles and comparative data from structurally

related molecules, providing a robust framework for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 3-(4-Methylphenyl)phenol, both ¹H and ¹³C NMR provide critical

information about the electronic environment of each atom.

¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum reveals the number of distinct proton environments and their

connectivity. The chemical shifts are influenced by the electron-donating hydroxyl group and

the electron-donating (by hyperconjugation) and weakly activating methyl group on the second

ring.
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Predicted ¹H NMR Data (500 MHz, CDCl₃)

Signal
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

-OH ~4.8-5.5 Broad Singlet 1H -

H-2 ~7.15 t 1H J = 7.8 Hz

H-4 ~6.98 d 1H J = 7.8 Hz

H-5 ~7.25 t 1H J = 7.8 Hz

H-6 ~6.80 d 1H J = 7.8 Hz

H-2', H-6' ~7.40 d 2H J = 8.1 Hz

H-3', H-5' ~7.20 d 2H J = 8.1 Hz

-CH₃ ~2.35 Singlet 3H -

Causality Behind Assignments:

Phenolic -OH: The proton of the hydroxyl group is acidic and its signal is often broad due to

chemical exchange; its chemical shift is highly dependent on concentration and solvent.

Aromatic Protons (Phenol Ring): The protons on the phenol-bearing ring are influenced by

the hydroxyl group's electron-donating nature, which generally shields them (shifts them

upfield) compared to benzene (7.34 ppm). The protons ortho and para to the -OH group (H-6

and H-4) are expected to be more shielded than the meta proton (H-5). The H-2 proton is

influenced by both the hydroxyl and the adjacent tolyl group.

Aromatic Protons (Tolyl Ring): The protons on the 4-methylphenyl ring will appear as two

distinct doublets, characteristic of a 1,4-disubstituted benzene ring.

Methyl Protons: The methyl group protons are attached to an sp²-hybridized carbon and

appear as a characteristic singlet in the upfield region.

Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 3-(4-Methylphenyl)phenol in ~0.7 mL of

deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an

internal standard (δ 0.00).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

Acquisition: Acquire the spectrum at room temperature using a standard pulse program. A

sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Processing: Process the Free Induction Decay (FID) with an appropriate window function,

followed by Fourier transformation, phase correction, and baseline correction. Calibrate the

spectrum to the TMS signal.

¹³C NMR Spectroscopy: Mapping the Carbon
Skeleton
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Signal Assignment Predicted Chemical Shift (δ, ppm)

C-1 ~155.5

C-2 ~115.0

C-3 ~142.0

C-4 ~129.8

C-5 ~121.0

C-6 ~114.5

C-1' ~138.0

C-2', C-6' ~129.5

C-3', C-5' ~127.0

C-4' ~137.5

-CH₃ ~21.0

Causality Behind Assignments:

C-1 (C-OH): This carbon is directly attached to the electronegative oxygen, causing it to be

significantly deshielded and appear far downfield.[1]

Quaternary Carbons (C-3, C-1', C-4'): These carbons, which are not attached to any protons,

generally show weaker signals. Their shifts are determined by their position in the biphenyl

system and the attached substituents.

Protonated Aromatic Carbons: Their chemical shifts are influenced by the electronic effects

of the substituents. Carbons ortho and para to the hydroxyl group are shielded, while the

carbons attached to the other ring are influenced by its presence.

Methyl Carbon: The sp³-hybridized methyl carbon is highly shielded and appears at the

highest field (lowest ppm value).[2]

Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher

concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

Instrumentation: Utilize a 100 MHz or higher NMR spectrometer.

Acquisition: Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets

for each carbon. A longer acquisition time and more scans are typically required compared to

¹H NMR.

Processing: Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to specific bond vibrations.

Predicted FT-IR Data

Wavenumber (cm⁻¹) Vibration Type Intensity

~3550-3200
O-H stretch (hydrogen-

bonded)
Strong, Broad

~3100-3000 Aromatic C-H stretch Medium

~2920 Aliphatic C-H stretch (methyl) Weak-Medium

~1600, ~1500, ~1450 Aromatic C=C ring stretch Strong-Medium

~1230 C-O stretch (phenol) Strong

~820
C-H out-of-plane bend (1,4-

disubstituted)
Strong

~780, ~700
C-H out-of-plane bend (1,3-

disubstituted)
Strong

Causality Behind Assignments:
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O-H Stretch: The most prominent feature for a phenol is a broad, strong absorption at high

wavenumber due to the stretching of the hydrogen-bonded hydroxyl group.[3]

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic

methyl C-H stretch is found just below 3000 cm⁻¹.

C=C Ring Stretches: The aromatic rings give rise to a series of characteristic absorptions in

the 1600-1450 cm⁻¹ region.

C-O Stretch: The stretching vibration of the carbon-oxygen bond in a phenol is typically

strong and appears around 1230 cm⁻¹.[3]

Out-of-Plane Bending: The substitution patterns on the aromatic rings can be inferred from

the C-H out-of-plane bending vibrations in the fingerprint region (< 900 cm⁻¹).

Experimental Protocol: FT-IR Spectroscopy (ATR)
Sample Preparation: Place a small amount of solid 3-(4-Methylphenyl)phenol directly onto

the crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the

sample spectrum over the range of 4000-650 cm⁻¹. Co-add at least 16 scans to ensure a

good signal-to-noise ratio.

Processing: The software automatically ratios the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification. For 3-(4-Methylphenyl)phenol (Molecular

Weight: 184.23 g/mol ), Electron Ionization (EI) is a common technique.

Predicted Mass Spectrometry Data (EI)
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m/z Proposed Fragment Significance

184 [C₁₃H₁₂O]⁺ Molecular Ion (M⁺)

183 [M-H]⁺ Loss of a hydrogen atom

169 [M-CH₃]⁺ Loss of a methyl radical

155 [M-CHO]⁺ Loss of a formyl radical

91 [C₇H₇]⁺
Tropylium ion from the tolyl

moiety

Causality Behind Fragmentation:

Molecular Ion (M⁺): The peak at m/z 184 corresponds to the intact molecule with one

electron removed. Aromatic systems typically show a prominent molecular ion peak.[4]

[M-H]⁺: Loss of a hydrogen atom is a common fragmentation for aromatic compounds.

[M-CH₃]⁺: Cleavage of the methyl group from the tolyl ring results in a fragment at m/z 169.

This is a favorable fragmentation due to the stability of the resulting cation.

Tropylium Ion: A very common and stable fragment for toluene-containing compounds is the

tropylium cation at m/z 91, formed by rearrangement after benzylic cleavage.

Experimental Protocol: Mass Spectrometry (EI-GC/MS)
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent

(e.g., dichloromethane or ethyl acetate).

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC/MS) with

an Electron Ionization (EI) source.

Acquisition:

GC: Inject the sample onto a suitable capillary column (e.g., DB-5). Use a temperature

program to elute the compound.
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MS: The EI source bombards the eluted compound with electrons (typically 70 eV). The

mass analyzer scans a range of m/z values (e.g., 40-400 amu) to detect the resulting ions.

Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound

to identify the molecular ion and major fragment ions.

Visualized Experimental Workflows
NMR Spectroscopy Workflow
Caption: Workflow for NMR data acquisition and analysis.

FT-IR (ATR) Spectroscopy Workflow
Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Mass Spectrometry (EI-GC/MS) Workflow
Caption: Workflow for GC/MS analysis with Electron Ionization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of 3-(4-Methylphenyl)phenol]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b3031549#spectroscopic-data-of-3-4-
methylphenyl-phenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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